iHCK-37
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Overview
Description
iHCK-37 is a novel chemical compound that acts as a potent and specific inhibitor of hematopoietic cell kinase (HCK), a member of the Src kinase family. This compound has shown significant potential in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iHCK-37 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
iHCK-37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
iHCK-37 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool compound to study the inhibition of hematopoietic cell kinase and its effects on cellular signaling pathways
Biology: Employed in research to understand the role of hematopoietic cell kinase in cell proliferation, differentiation, and apoptosis
Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and myelodysplastic syndromes. .
Industry: Potential applications in the development of targeted therapies for hematological malignancies
Mechanism of Action
iHCK-37 exerts its effects by specifically inhibiting hematopoietic cell kinase, which is overexpressed in certain hematological malignancies. The inhibition of hematopoietic cell kinase leads to the disruption of oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . This results in reduced phosphorylation of ERK and AKT proteins, increased expression of pro-apoptotic proteins like BAX, and decreased expression of anti-apoptotic proteins like BCL-XL . Consequently, this compound induces apoptosis in malignant cells while sparing normal cells .
Comparison with Similar Compounds
iHCK-37 is unique in its high specificity and potency as a hematopoietic cell kinase inhibitor. Similar compounds include other Src kinase family inhibitors, such as dasatinib and bosutinib, which also target Src kinases but with broader specificity . This compound’s selective inhibition of hematopoietic cell kinase makes it a promising candidate for targeted therapy in hematological malignancies .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMBFMOYYGDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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